molecular formula C9H16O2 B7893002 Tert-butyl cyclobutanecarboxylate

Tert-butyl cyclobutanecarboxylate

Cat. No. B7893002
M. Wt: 156.22 g/mol
InChI Key: SAUZLDCYUIYVRN-UHFFFAOYSA-N
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Description

Tert-butyl cyclobutanecarboxylate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Biologically Active Compounds : tert-Butyl cyclobutanecarboxylate derivatives are used in the synthesis of various biologically active compounds. For instance, Yamashita et al. (2019) discuss the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate from tert-butyl 2-oxo-2H-pyran-5-carboxylate. This process is significant for preparing compounds containing the cyclobutane ring system, which are labeled with deuterium atoms and useful in the development of drug candidate compounds (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Catalysis and Organic Synthesis : tert-Butyl cyclobutanecarboxylate and its derivatives play a role in various organic synthesis processes. For example, Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is valuable for further selective derivation on azetidine and cyclobutane rings (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

  • Evaluation in Medicinal Chemistry : The tert-butyl group, including tert-butyl cyclobutanecarboxylate, is a common motif in medicinal chemistry. Westphal et al. (2015) evaluate the physicochemical data of drug analogs with tert-butyl substituents, documenting its impact on drug properties such as lipophilicity and metabolic stability (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

  • Material Science Applications : tert-Butyl cyclobutanecarboxylate derivatives also find applications in material sciences. For instance, Sun et al. (2015) discuss benzothizole modified tert-butyl carbazole derivatives used in the construction of blue emissive nanofibers, which can detect volatile acid vapors. This highlights the role of tert-butyl cyclobutanecarboxylate derivatives in the development of novel sensory materials (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

  • Chemical Sensory Materials : Tert-butyl cyclobutanecarboxylate derivatives are also used in the development of chemical sensory materials. The strong blue light emission from xerogel-based films of TCBT (a tert-butyl moiety-containing compound) demonstrates its potential as a fluorescent material for detecting various acid vapors (Sun et al., 2015).

properties

IUPAC Name

tert-butyl cyclobutanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)11-8(10)7-5-4-6-7/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUZLDCYUIYVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl cyclobutanecarboxylate

Synthesis routes and methods

Procedure details

Under argon, 99 μl (0.78 mmol) of boron trifluoride/diethyl ether complex were added to 5.2 g (52.3 mmol) of cyclobutanecarboxylic acid in 100 ml of THF. A little at a time, 13.7 g (62.75 mmol) of tert-butyl 2,2,2-trichloroethaneimidoate were then added, and the mixture was subsequently stirred at room temperature overnight. 5 g of sodium bicarbonate were then added, and the reaction mixture was stirred for 15 min. After filtration, the solution was concentrated to dryness under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 4:1). This gave 5.2 g (64% of theory) of the title compound as a yellow oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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